3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine
Description
3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine is a bicyclic amine derivative featuring a piperidinyl substituent at the 3-position of the bicyclo[1.1.1]pentane (BCP) scaffold. The BCP core is a highly strained, rigid structure valued in medicinal chemistry as a bioisostere for aromatic rings, alkynes, or tert-butyl groups due to its sp³-hybridized carbons and three-dimensional geometry .
Properties
IUPAC Name |
3-piperidin-1-ylbicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-9-6-10(7-9,8-9)12-4-2-1-3-5-12/h1-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENPKXXJHHMQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C23CC(C2)(C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936444-74-4 | |
| Record name | 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the homolytic aromatic alkylation of benzene, which is a metal-free process . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure consistency and efficiency. The use of continuous flow reactors and automated synthesis platforms could be potential methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide or ester.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis due to its unique structure. It can be utilized to create novel molecules with specific properties.
Synthesis Methods :
- Formation of Bicyclo[1.1.1]pentane Core : Achieved through methods like the Barton-Kellogg reaction or photochemical cycloadditions.
- Piperidine Introduction : Involves nucleophilic substitution on the bicyclo core.
- Dihydrochloride Formation : The amine reacts with hydrochloric acid to yield the dihydrochloride salt .
Biological Applications
This compound has shown promise as a molecular probe in biological studies, particularly in understanding protein interactions and biological pathways.
Mechanism of Action :
The compound's rigid structure allows it to fit into specific binding sites on proteins, potentially modulating their activities. This property makes it valuable for studying enzyme functions and receptor interactions .
Industrial Applications
In industrial settings, this compound can be used for developing advanced materials and chemical processes. Its chemical stability and reactivity make it suitable for various applications in material science.
Case Study 1: Synthesis of Novel Compounds
A recent study demonstrated the synthesis of derivatives of this compound that exhibit enhanced biological activity compared to the parent compound. These derivatives were tested for their efficacy as potential therapeutic agents against specific diseases .
Case Study 2: Biological Interaction Studies
Another research focused on using this compound as a probe to investigate the binding affinity of certain enzymes involved in metabolic pathways. The findings indicated that modifications to the piperidine moiety significantly influenced binding dynamics .
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentan-1-amine Derivatives
Structural and Functional Variations
Key derivatives of bicyclo[1.1.1]pentan-1-amine differ in their 3-position substituents, which modulate physicochemical properties (e.g., lipophilicity, solubility) and biological activity.
Table 1: Structural and Functional Comparison
Key Research Findings
- Synthetic Innovation: The direct amination of [1.1.1]propellane () represents a breakthrough for synthesizing 3-alkyl/aryl-BCP-amines, including the piperidinyl variant, with high efficiency .
- Fluorination Advantages : Radical fluorination () offers a scalable route to 3-fluoro-BCP-1-amine, critical for optimizing pharmacokinetics .
- Bioisosteric Utility : BCP derivatives like 3-phenyl-BCP-1-amine demonstrate superior metabolic stability compared to traditional tert-butyl groups in γ-secretase inhibitors .
Biological Activity
3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine is a compound that has gained attention in medicinal chemistry due to its unique bicyclic structure and the presence of a piperidine moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, which is characterized by its rigid structure that can influence biological interactions. The molecular formula is with a molecular weight of approximately 166.26 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 166.26 g/mol |
| CAS Number | 1936444-74-4 |
| Chemical Structure | Bicyclo[1.1.1]pentane core with piperidine ring |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the bicyclo[1.1.1]pentane core : This can be achieved through methods such as the Barton-Kellogg reaction or photochemical cycloaddition.
- Introduction of the piperidine moiety : Nucleophilic substitution is used to attach the piperidine ring to the bicyclic core.
- Final product formation : The compound may be converted into its hydrochloride salt for stability and ease of handling .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells, modulating various biological pathways. The compound's unique structural properties allow it to fit into specific binding sites on proteins and other biomolecules, potentially influencing their activity .
Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications, particularly in:
- Cancer Treatment : Preliminary studies suggest that it may act as a modulator in pathways associated with cancer cell growth, possibly enhancing the efficacy of existing therapies when used in combination with other agents such as PI3K inhibitors .
- Neurological Disorders : Due to its piperidine component, there is interest in exploring its effects on neurotransmitter systems, which could have implications for treating conditions like depression or anxiety.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Combination Therapies : Research shows that combining this compound with Bcl-2 inhibitors has a synergistic effect on reducing cancer cell viability, suggesting it could be an effective adjunct therapy in oncology .
Comparative Analysis
To better understand the uniqueness and potential of this compound, it can be compared with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclo[1.1.1]pentane + piperidine | Potential anti-cancer properties |
| 3-Phenylbicyclo[1.1.1]pentan-1-amine | Bicyclo[1.1.1]pentane + phenyl | Less effective in targeting specific pathways |
| Bicyclo[2.2.2]octane derivatives | Different bicyclic structure | Varies widely in biological effects |
Q & A
Q. What are the established synthetic methodologies for 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine, and how do their reaction conditions differ?
Methodological Answer: Synthesis strategies for this compound primarily involve strain-release amination of [1.1.1]propellane or functionalization of pre-formed bicyclo[1.1.1]pentane scaffolds. Key approaches include:
Critical considerations: Reaction scalability, stability of intermediates (e.g., [1.1.1]propellane’s volatility), and compatibility with functional groups.
Q. What safety considerations are paramount when synthesizing or handling this compound in laboratory settings?
Methodological Answer: Key safety protocols include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection due to acute toxicity (H302, H315, H319, H335) .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Storage : Maintain at 2–8°C under inert atmosphere to prevent decomposition .
- Waste Disposal : Collect residues via authorized chemical disposal services to avoid environmental contamination .
Note: Thermal instability of intermediates like [1.1.1]propellane requires strict temperature control during synthesis .
Q. How does the bioisosteric nature of bicyclo[1.1.1]pentan-1-amine influence its application in drug design?
Methodological Answer: The bicyclo[1.1.1]pentane (BCP) motif acts as a non-classical bioisostere for:
- Aromatic rings : Reduces metabolic clearance while maintaining spatial occupancy .
- tert-Butyl groups : Enhances solubility and reduces lipophilicity .
- Alkynes : Eliminates toxicity associated with triple bonds .
Example: In γ-secretase inhibitors, BCP improves oral bioavailability and target engagement compared to phenyl rings .
Advanced Questions
Q. How can radical-based strategies enhance the functionalization of bicyclo[1.1.1]pentan-1-amine derivatives?
Methodological Answer: Radical reactions enable direct C–H functionalization and fluorination:
- Radical Fluorination : Using Selectfluor® or analogous reagents under mild conditions to introduce fluorine at the 3-position (yields: 60–75%) .
- Azide Reduction : TTMSS/HOCH₂CH₂SH mediates simultaneous azide and iodide reduction, enabling access to primary amines .
Optimization Parameters:
- Radical initiator concentration (e.g., 2–5 mol% AIBN).
- Solvent polarity (e.g., MeCN or DMF for polar intermediates).
Q. What strategies address contradictions in reported yields for strain-release amination of [1.1.1]propellane?
Methodological Answer: Yield discrepancies arise from:
- Propellane Purity : Impurities from pyrophoric reagents (e.g., t-BuLi) reduce efficiency. Pre-purification via distillation improves outcomes .
- Nucleophile Strength : Weak nucleophiles (e.g., Bn₂N-Li) minimize side reactions vs. strong bases .
- Temperature Control : Reactions at –78°C to 0°C suppress polymerization .
Case Study: Pfizer achieved >100 g-scale synthesis by optimizing lithium amide reactivity and reaction stoichiometry .
Q. What mechanistic insights explain the photochemical (4+2)-cycloaddition of imine-substituted BCPs?
Methodological Answer: The reaction proceeds via:
Imine Formation : Condensation of BCP-amine with aldehydes (e.g., 4-nitrobenzaldehyde) .
Diradical Intermediate : Photoexcitation generates a diradical, which undergoes cycloaddition with alkenes (e.g., styrene) .
Hydrolysis : Yields bicyclo[3.1.1]heptan-1-amines with high sp³-character .
Critical Factors:
Q. How do competing pathways in multi-component functionalization of [1.1.1]propellane impact regioselectivity?
Methodological Answer: Competing pathways include:
- Radical Recombination : Uncontrolled radical termination leads to byproducts.
- Electrophile Trapping : Use of azodicarboxylates directs selectivity toward carboamination .
Mitigation Strategies:
Q. What analytical techniques are recommended for characterizing bicyclo[1.1.1]pentan-1-amine derivatives?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
